molecular formula C11H19NO B13154491 [1-(Aminomethyl)cyclopropyl](cyclohex-3-en-1-yl)methanol

[1-(Aminomethyl)cyclopropyl](cyclohex-3-en-1-yl)methanol

Cat. No.: B13154491
M. Wt: 181.27 g/mol
InChI Key: XTWOECGZOVZNDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several steps. One common method includes the reaction of cyclopropylamine with cyclohex-3-en-1-ylmethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process and reduce costs .

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopropylmethanol can be compared with other similar compounds such as:

Biological Activity

1-(Aminomethyl)cyclopropylmethanol, with the CAS number 1882396-01-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects, supported by research findings and case studies.

The compound has the molecular formula C11H19NOC_{11}H_{19}NO and a molecular weight of 181.27 g/mol. Its structure features a cyclopropyl group linked to a cyclohexene moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₉NO
Molecular Weight181.27 g/mol
CAS Number1882396-01-1

Antimicrobial Activity

Research indicates that compounds similar to 1-(Aminomethyl)cyclopropylmethanol exhibit significant antimicrobial properties. A study on various methanolic extracts demonstrated that certain derivatives showed high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective potency against these pathogens .

Antiproliferative Effects

The antiproliferative activity of this compound has been investigated through in vitro assays. For instance, derivatives were tested against human cancer cell lines like HeLa (cervical cancer) and A549 (lung cancer). The results showed promising IC50 values, suggesting that the compound could inhibit cell proliferation effectively. Specific fractions derived from similar compounds exhibited IC50 values ranging from 226 µg/mL to 242.52 µg/mL against these cell lines .

The mechanism by which 1-(Aminomethyl)cyclopropylmethanol exerts its biological effects is believed to involve interaction with specific cellular targets. In silico studies have shown that related compounds can interact with proteins involved in bacterial resistance mechanisms, such as the accessory gene regulator protein A (AgrA) in Staphylococcus aureus, thereby inhibiting its pathogenicity .

Study on Antimicrobial Efficacy

In a comparative analysis of various plant extracts, derivatives similar to 1-(Aminomethyl)cyclopropylmethanol were isolated and tested for their antibacterial properties. The study found that certain fractions exhibited MIC values as low as 62.5 µg/mL against E. coli and E. faecalis, highlighting the potential of this compound in developing new antimicrobial agents .

Anticancer Research

Another study focused on the antiproliferative effects of cyclic amines on cancer cells. The findings suggested that compounds with a similar structure to 1-(Aminomethyl)cyclopropylmethanol could significantly reduce cell viability in HeLa and A549 cells, supporting further exploration into their use as anticancer therapeutics .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-cyclohex-3-en-1-ylmethanol

InChI

InChI=1S/C11H19NO/c12-8-11(6-7-11)10(13)9-4-2-1-3-5-9/h1-2,9-10,13H,3-8,12H2

InChI Key

XTWOECGZOVZNDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(C2(CC2)CN)O

Origin of Product

United States

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